molecular formula C7H6F3NO2S B12870754 3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline

3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline

Cat. No.: B12870754
M. Wt: 225.19 g/mol
InChI Key: ZKUWTMPFFWMXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline (CAS: Not explicitly listed in evidence; inferred structural analogs discussed) is a fluorinated aromatic amine featuring a difluoromethylsulfonyl (-SO₂CF₂H) group at the 3-position and a fluoro (-F) substituent at the 4-position of the aniline ring. These compounds are critical intermediates in pharmaceutical and agrochemical synthesis, leveraging fluorine’s unique electronic and metabolic properties to enhance bioavailability and stability .

Properties

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

IUPAC Name

3-(difluoromethylsulfonyl)-4-fluoroaniline

InChI

InChI=1S/C7H6F3NO2S/c8-5-2-1-4(11)3-6(5)14(12,13)7(9)10/h1-3,7H,11H2

InChI Key

ZKUWTMPFFWMXQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)C(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline typically involves the introduction of the difluoromethylsulphonyl group onto a fluorinated aniline derivative. One common method is the reaction of 4-fluoroaniline with difluoromethyl sulfone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline involves its interaction with specific molecular targets. The difluoromethylsulphonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. This can modulate the activity of these biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity and Stability

  • Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃): The -CF₃ group (as in 4-fluoro-3-trifluoromethylaniline) is more electron-withdrawing than -CF₂H, reducing basicity and enhancing oxidative stability .
  • Sulfonyl (-SO₂) vs. Sulfanyl (-S-): Sulfonyl groups (e.g., in 2-(difluoromethylsulphonyl)-6-fluoroaniline) increase polarity and hydrogen-bonding capacity, improving protein-binding affinity compared to sulfanyl analogs .

Synthetic Accessibility

  • Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is a common route for 3-(Difluoromethyl)-4-fluoroaniline synthesis, as seen in .
  • Sulfonyl-containing analogs may require sulfonation or oxidation steps, as suggested by and .

Applications in Drug Discovery

  • Fluorine substituents improve metabolic stability by blocking cytochrome P450 oxidation sites .
  • The sulfonyl group in 2-(difluoromethylsulphonyl)-6-fluoroaniline is leveraged in protease inhibitor design due to its strong hydrogen-bond acceptor properties .

Research Findings and Trends

  • Bioavailability Enhancement: Fluorinated anilines, including 3-(Difluoromethyl)-4-fluoroaniline, exhibit improved membrane permeability compared to non-fluorinated analogs, attributed to fluorine’s lipophilic yet polar nature .
  • Metabolic Stability: Difluoromethyl groups (-CF₂H) balance metabolic resistance and electronic effects, making them preferable to -CF₃ in some drug candidates .
  • Structural Diversity: Modifying substituent positions (e.g., 2- vs. 3-sulfonyl) significantly alters biological activity, as seen in the contrasting applications of and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.